7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one
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Overview
Description
7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyrroloquinoline core play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- 4-[(E)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
- (2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol .
Uniqueness
The uniqueness of 7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one lies in its specific structure, which includes multiple hydroxyl groups and a pyrroloquinoline core. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C20H26N2O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one |
InChI |
InChI=1S/C20H26N2O5/c1-19(2)12-6-10-5-11(16-8-15(24)17(9-23)27-16)18(25)21-14(10)7-13(12)20(3,4)22(19)26/h5-7,15-17,23-24,26H,8-9H2,1-4H3,(H,21,25)/t15?,16-,17-/m0/s1 |
InChI Key |
AKPNXVJEFPQDQX-BSOSBYQFSA-N |
Isomeric SMILES |
CC1(C2=C(C=C3C(=C2)C=C(C(=O)N3)[C@@H]4CC([C@@H](O4)CO)O)C(N1O)(C)C)C |
Canonical SMILES |
CC1(C2=C(C=C3C(=C2)C=C(C(=O)N3)C4CC(C(O4)CO)O)C(N1O)(C)C)C |
Origin of Product |
United States |
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